2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a key intermediate in the synthesis of various beta-blockers, particularly Atenolol. [, , , ] Beta-blockers are a class of drugs primarily used to manage cardiovascular conditions by blocking the effects of the hormone epinephrine (adrenaline). [, , , ] 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide serves as a crucial building block in constructing the molecular structure of these drugs.
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide is a synthetic organic compound that belongs to the class of amides. This compound features a phenyl ring substituted with a chloro and hydroxypropoxy group, making it a complex molecule with potential pharmaceutical applications. Its structural complexity suggests potential activity in biological systems, particularly in drug development.
The synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide typically involves the reaction of appropriate starting materials, which may include substituted phenols and acetic acid derivatives. The specific sources of these starting materials can vary based on the synthesis method employed.
This compound can be classified under several categories:
The synthesis of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide can be achieved through various methods, including:
A common synthetic route may involve:
The molecular structure of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide can be represented as follows:
This indicates that the compound contains:
The molecular weight of this compound is approximately 287.73 g/mol. The presence of halogen and hydroxyl groups suggests interesting reactivity patterns and potential interactions with biological targets.
The chemical reactivity of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide may include:
In laboratory settings, these reactions can be monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to confirm product formation and purity.
The mechanism by which 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide exerts its biological effects could involve:
Research into similar compounds suggests that modifications in the hydroxy and chloro substituents can significantly influence their biological activity, highlighting the importance of structural nuances in drug design.
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are essential for confirming the structure and purity of synthesized compounds.
2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide has potential applications in:
This compound exemplifies how structural modifications can lead to significant variations in biological activity, making it a valuable subject for ongoing research in medicinal chemistry.
The compound’s molecular architecture consists of a para-substituted phenylacetamide core linked via an ether bond to a 3-chloro-2-hydroxypropyl side chain. Its stereogenic center at the C2 position of the propoxy chain generates two enantiomers: (R)- and (S)-2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide, designated by UNIIs CA2VT166D2 and EK1PTE6GCT, respectively [4] [8]. The racemic form (±) remains prevalent in industrial contexts.
Systematic and trivial nomenclature variants include:
Table 1: Nomenclature and Identifiers of 2-(4-(3-Chloro-2-hydroxypropoxy)phenyl)acetamide
Nomenclature Type | Identifier |
---|---|
IUPAC Name | 2-[4-[(2RS)-3-Chloro-2-hydroxypropoxy]phenyl]acetamide |
CAS Registry No. | 115538-83-5 (racemate); 256460-14-7 ((R)-enantiomer) |
UNII | EK1PTE6GCT (racemate); CA2VT166D2 ((R)-enantiomer) |
Molecular Formula | C₁₁H₁₄ClNO₃ |
SMILES | NC(=O)CC1=CC=C(OCC(O)CCl)C=C1 (racemate) |
InChI Key | OQFMSHFNOSFLJU-UHFFFAOYSA-N (racemate); OQFMSHFNOSFLJU-VIFPVBQESA-N ((R)-enantiomer) |
Spectral characterization confirms structure through LC-MS ([M+Na]⁺ = 266.05 m/z) and NMR (¹H NMR features: δ 7.20 (d, J=8.6 Hz, 2H, ArH), 6.87 (d, J=8.6 Hz, 2H, ArH), 5.40 (s, 2H, NH₂), 4.20–4.05 (m, 1H, CHOH), 3.95–3.80 (m, 2H, OCH₂), 3.65 (s, 2H, CH₂C=O), 2.80 (dd, 1H, CHHCl), 2.65 (dd, 1H, CHHCl)) [1] [6]. The chlorohydrin’s instability necessitates storage at –18°C to prevent racemization or decomposition [3].
This compound serves as the penultimate intermediate for atenolol, a first-line β₁-adrenergic antagonist. Its synthesis begins with O-alkylation of 4-hydroxyphenylacetamide with epichlorohydrin under basic conditions, yielding racemic 2-(4-(3-chloro-2-hydroxypropoxy)phenyl)acetamide. Subsequent stereoselective amination with isopropylamine installs the β-amino alcohol pharmacophore essential for receptor binding [5] [6].
Key synthetic strategies emphasize enantiocontrol:
Table 2: Synthesis Strategies for Enantiopure Intermediate
Strategy | Reaction Conditions | Key Outcome | Reference |
---|---|---|---|
Chiral Pool | (R)-Epichlorohydrin, NaOH, H₂O/MeOH | Direct (S)-isomer synthesis; >99% ee | [6] |
Enzymatic Resolution | CALB, vinyl butanoate, acetonitrile, 30°C | 48.9% conversion; E=210; 96.9% ee (S) | [7] [9] |
Catalytic Asymmetry | Tetrabutylammonium bromide, K₂CO₃, epichlorohydrin | 52% yield; 85% ee (experimental) | [5] |
The chlorohydrin’s chlorine atom provides a superior leaving group for Sₙ2 displacement compared to epoxide intermediates, minimizing dimerization by-products. This reactivity underpins its dominance over alternative routes involving glycidol derivatives [5] [9].
The compound emerged as a critical intermediate during atenolol’s commercialization in the 1970s. Initial manufacturing employed racemic epichlorohydrin, generating a 70:30 mixture of chlorohydrin and epoxide by-products. Acid-catalyzed epoxide ring-opening with HCl yielded the racemic chlorohydrin but suffered from low regioselectivity and impurity generation (e.g., dimeric ethers) [5] [6].
Milestones in process optimization include:
Table 3: Historical Evolution of Synthesis Protocols
Time Period | Innovation | Impact |
---|---|---|
1970s | Stoichiometric NaOH/epichlorohydrin | Dimeric ether impurity (15–20%) |
2000s | CALB-mediated kinetic resolution | Enantiopure (S)-intermediate (99% ee) |
2010s | Catalytic NaOH (0.1 eq) + LiCl | 52% yield; impurity <2% |
2020s | Ionic liquid solvents; reduced acetic acid | 65% yield; enhanced sustainability |
The compound’s designation as "Atenolol Impurity D" by pharmacopeias reflects rigorous quality control. Its detection in APIs (limit: ≤0.1%) necessitates advanced chromatographic monitoring, underscoring the interplay between synthetic chemistry and analytical rigor in modern drug production [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7